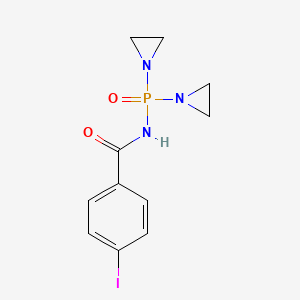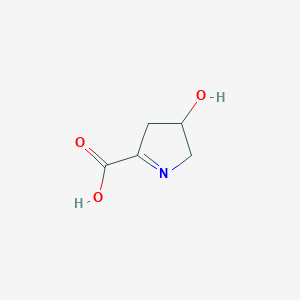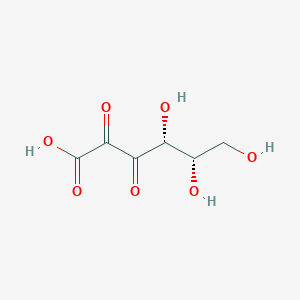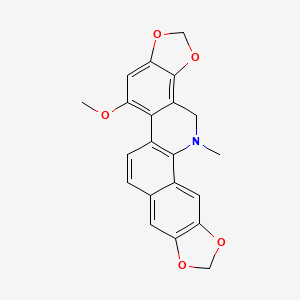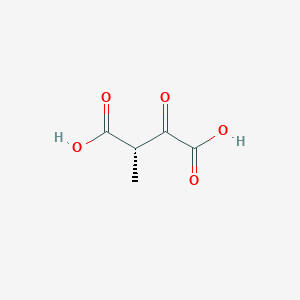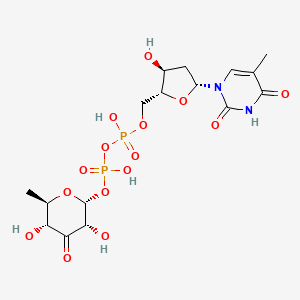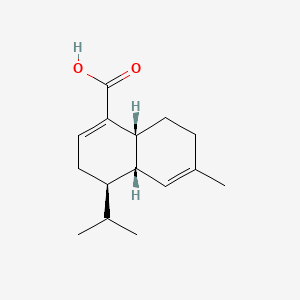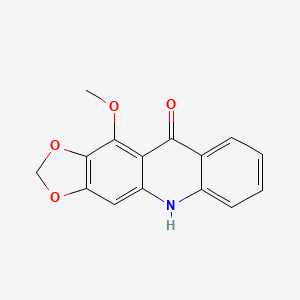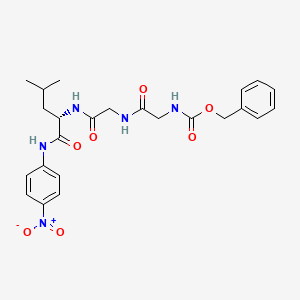
Z-Gly-Gly-Leu-pNA
Descripción general
Descripción
Cbz-Gly-Gly-Leu-P-nitroanilide, also known as benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a chromogenic substrate, which means it produces a color change when it undergoes enzymatic cleavage. This property makes it particularly useful in assays to measure protease activity, especially for enzymes like chymotrypsin and neutral endopeptidase .
Aplicaciones Científicas De Investigación
Cbz-Gly-Gly-Leu-P-nitroanilide has a wide range of applications in scientific research:
Mecanismo De Acción
- Role : It acts as a substrate for measuring the chymotrypsin-like activity of the proteasome and other proteolytic enzymes .
- Resulting Changes : The cleavage releases a p-nitroaniline (pNA) molecule, which can be detected spectrophotometrically. This color change indicates enzymatic activity .
- Downstream Effects : The release of pNA provides a quantitative measure of proteasome activity, which is crucial for protein degradation and cellular homeostasis .
- Impact on Bioavailability : Z-GGL-pNA’s bioavailability is not relevant, given its use as a substrate in assays .
- Cellular Effects : In the context of proteasome function, Z-GGL-pNA helps assess the proteolytic capacity of cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. This is followed by the sequential addition of glycine and leucine residues, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of Cbz-Gly-Gly-Leu-P-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Gly-Gly-Leu-P-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between leucine and p-nitroanilide releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild aqueous conditions, often at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and specific proteases like chymotrypsin, subtilisins, and neutral endopeptidase .
Major Products Formed
The primary product of the enzymatic hydrolysis of Cbz-Gly-Gly-Leu-P-nitroanilide is p-nitroaniline, which is easily detectable due to its chromogenic properties. This reaction is used to quantify the activity of the protease involved .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Gly-Leu-AMC: This compound is similar to Cbz-Gly-Gly-Leu-P-nitroanilide but uses a fluorogenic group (7-amido-4-methylcoumarin) instead of a chromogenic one.
Z-Gly-Pro-pNA: Another chromogenic substrate used to measure the activity of prolyl-specific peptidases.
Uniqueness
Cbz-Gly-Gly-Leu-P-nitroanilide is unique due to its specific application in measuring chymotrypsin-like protease activity. Its chromogenic properties make it particularly useful in assays where visual detection is preferred over fluorescence .
Propiedades
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYETONKBXGOF-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Z-Gly-Gly-Leu-pNA, and why was it used in this research?
A1: this compound (Benzyloxycarbonyl-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a synthetic peptide commonly used in biochemistry and enzymology. It serves as a chromogenic substrate for enzymes, specifically proteases.
Q2: What does the study tell us about the Coprinus 7N proteinase's preference for substrates?
A2: The research shows that the Coprinus 7N serine proteinase is capable of hydrolyzing various substrates, including azocasein, azoalbumin, hemoglobin, fibrin, and synthetic chromogenic peptides like Z-Ala-Ala-Leu-pNA and this compound. [, ] While the study does not directly compare the enzyme's efficiency in breaking down these different substrates, it highlights its potential to act on a range of peptide sequences. Further research comparing the kinetic parameters (Km and Vmax) for these different substrates would be needed to determine if the enzyme exhibits a preference for specific amino acid sequences or structural motifs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


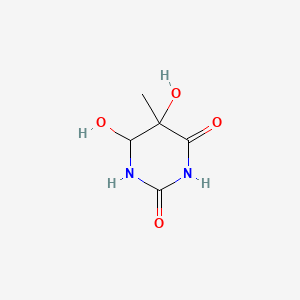
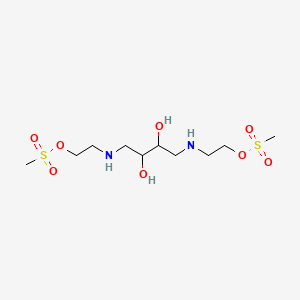
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine](/img/structure/B1216096.png)
